1,11-Dimethylchrysene 1,11-Dimethylchrysene
Brand Name: Vulcanchem
CAS No.: 52171-92-3
VCID: VC18694129
InChI: InChI=1S/C20H16/c1-13-6-5-9-17-18-11-10-15-7-3-4-8-16(15)20(18)14(2)12-19(13)17/h3-12H,1-2H3
SMILES:
Molecular Formula: C20H16
Molecular Weight: 256.3 g/mol

1,11-Dimethylchrysene

CAS No.: 52171-92-3

Cat. No.: VC18694129

Molecular Formula: C20H16

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

1,11-Dimethylchrysene - 52171-92-3

Specification

CAS No. 52171-92-3
Molecular Formula C20H16
Molecular Weight 256.3 g/mol
IUPAC Name 1,11-dimethylchrysene
Standard InChI InChI=1S/C20H16/c1-13-6-5-9-17-18-11-10-15-7-3-4-8-16(15)20(18)14(2)12-19(13)17/h3-12H,1-2H3
Standard InChI Key HCLIIKXGJGYUBQ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=C(C3=C(C2=CC=C1)C=CC4=CC=CC=C43)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1,11-Dimethylchrysene (C₂₀H₁₆) consists of four fused benzene rings with methyl substituents at positions 1 and 11 (Figure 1). The planar structure facilitates π-π stacking interactions, a common feature among PAHs that influences their environmental persistence and biological activity .

Physicochemical Parameters

Key physicochemical properties, derived from experimental estimates and computational models, are summarized below:

PropertyValueMethod
Molecular Weight256.34 g/molCalculated
Density1.084 g/cm³Estimated
Melting Point196.4°CExperimental estimate
Boiling Point479.58°CRough estimate
Refractive Index1.7480Estimated

These properties suggest high thermal stability and low solubility in aqueous media, typical of high-molecular-weight PAHs . The refractive index estimate aligns with values reported for similarly structured aromatic compounds, indicating strong light absorption in the UV-visible range.

Synthesis and Environmental Occurrence

Synthetic Pathways

While no explicit synthesis protocols for 1,11-dimethylchrysene are documented in the reviewed literature, analogous PAH derivatives are typically synthesized via:

  • Friedel-Crafts alkylation of chrysene precursors using methyl halides

  • Diels-Alder reactions with methyl-substituted dienes

  • Pyrolytic methods involving controlled combustion of organic matter

The positional specificity of methyl groups in 1,11-dimethylchrysene likely requires regioselective catalysis or advanced separation techniques to isolate the desired isomer.

Environmental Distribution

As a substituted PAH, 1,11-dimethylchrysene may form through:

  • Incomplete combustion of fossil fuels (≥500°C)

  • Diagenetic alteration of organic sediments

  • Photochemical reactions of parent PAHs in atmospheric particulate matter

Its detection in environmental matrices would require specialized analytical methods such as GC-MS/MS with selected reaction monitoring (SRM), though no monitoring data specific to this compound were identified in current literature .

Toxicological Profile

Mechanistic Considerations

While direct toxicological data for 1,11-dimethylchrysene are unavailable, studies on chrysene (the parent compound) and 3,11-dimethylcholanthrene provide mechanistic insights:

  • Metabolic Activation: Cytochrome P450 enzymes (CYP1A1/1B1) oxidize PAHs to electrophilic diol epoxides that form DNA adducts. Methyl substituents may alter metabolic pathways compared to unchlorinated chrysene.

  • Reactive Oxygen Species (ROS) Generation: Chrysene exposure in Müller cells (MIO-M1) increased ROS/RNS levels by 7.6-fold at 1,000 µM, accompanied by mitochondrial membrane potential (ΔΨm) collapse and ATP depletion .

  • Cell Death Pathways: Concentration-dependent apoptosis (300–500 µM) and necrosis (1,000 µM) were observed in chrysene-treated cells, suggesting similar thresholds may apply to methylated derivatives .

Comparative Toxicity Data

The table below contrasts chrysene’s effects with theoretical predictions for 1,11-dimethylchrysene:

ParameterChrysene (1,000 µM)Predicted 1,11-Dimethylchrysene
Cell Viability Reduction46.9%Likely amplified (steric effects)
Caspase-3/7 Activation3.8-fold increasePotentiated by lipophilicity
LDH Release67% above controlHigher membrane disruption risk
Mitochondrial ΔΨm76.9% reductionEnhanced membrane permeability

Data adapted from Müller cell studies and QSAR modeling.

Research Findings from Analogous Compounds

Chrysene Toxicity Mitigation

Pretreatment with 80 µM lipoic acid in chrysene-exposed cells (500 µM):

  • Restored 24.7% cell viability (p<0.001)

  • Reduced caspase-3/7 activity by 75.7%

  • Normalized mitochondrial ΔΨm (86% recovery)

  • Increased ATP production by 40.5%

This suggests antioxidant therapies could mitigate 1,11-dimethylchrysene toxicity, though efficacy may vary due to structural differences .

Isomer-Specific Effects

3,11-Dimethylcholanthrene demonstrates 83% higher tumorigenic potential than 3-methylcholanthrene in murine models, highlighting the critical influence of substituent positioning. By analogy, 1,11-dimethylchrysene’s toxicity profile may differ substantially from other methylated chrysene isomers.

Environmental Impact and Biodegradation

Microbial Degradation

No specific studies exist, but general PAH degradation pathways likely apply:

  • Initial oxidation by dioxygenases (e.g., nidA/B)

  • Ring cleavage via meta- or ortho-pathways

  • Mineralization to CO₂ and H₂O

Methyl groups may hinder enzymatic attack compared to unchlorinated chrysene, prolonging environmental persistence.

Regulatory Status and Research Gaps

Critical Knowledge Deficits

  • In vivo carcinogenicity assays in rodent models

  • Environmental monitoring data in urban/industrial zones

  • Metabolite identification using HRMS/MS techniques

  • Structure-activity relationships versus other methylated PAHs

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